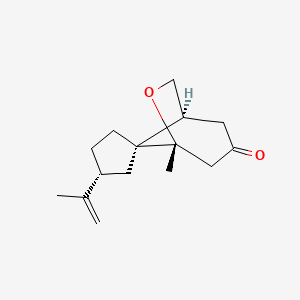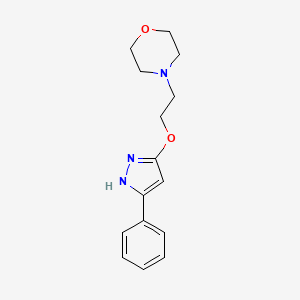
Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-((5-phényl-1H-pyrazol-3-yl)oxy)éthyl)-: est un composé chimique appartenant à la classe des dérivés de la morpholine. Ce composé présente un cycle morpholine substitué par un groupe 2-((5-phényl-1H-pyrazol-3-yl)oxy)éthyl. La présence du cycle pyrazole confère au composé des propriétés chimiques et biologiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la Morpholine, 4-(2-((5-phényl-1H-pyrazol-3-yl)oxy)éthyl)- implique généralement les étapes suivantes:
Formation du cycle pyrazole: Cela peut être réalisé par cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones ou des composés carbonylés α,β-insaturés.
Attachement du groupe phényle: Le groupe phényle est introduit par substitution aromatique électrophile ou par des réactions de couplage croisé telles que le couplage de Suzuki-Miyaura.
Formation du cycle morpholine: Le cycle morpholine est synthétisé par réaction de la diéthanolamine avec de l'acide sulfurique, suivie d'une neutralisation.
Liaison des cycles pyrazole et morpholine: L'étape finale implique l'éthérification du dérivé pyrazole avec le dérivé morpholine en conditions basiques.
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la scalabilité du processus.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pyrazole, conduisant à la formation de divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler les groupes nitro (s'ils sont présents) sur le cycle phényle, les convertissant en amines.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de pyrazole hydroxylés, tandis que la réduction peut produire des dérivés phényle substitués par une amine .
Applications de recherche scientifique
Chimie: Le composé est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques .
Biologie: En recherche biologique, le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les enzymes impliquées dans les voies métaboliques .
Médecine: Le composé a montré un potentiel prometteur lors d'études précliniques en tant qu'agent thérapeutique potentiel pour diverses maladies, y compris le cancer et les troubles inflammatoires .
Industrie: Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements .
Mécanisme d'action
Le mécanisme d'action de la Morpholine, 4-(2-((5-phényl-1H-pyrazol-3-yl)oxy)éthyl)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle pyrazole peut se lier au site actif des enzymes, inhibant leur activité et modulant les voies métaboliques. De plus, le composé peut interagir avec les récepteurs de la surface cellulaire, déclenchant des cascades de signalisation intracellulaires qui conduisent à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide: Ce composé partage la structure du cycle pyrazole mais diffère par les substituants sur le cycle phényle.
2-(1-Méthyl-1H-pyrazol-4-yl)morpholine: Ce composé possède un cycle morpholine similaire, mais diffère par le motif de substitution sur le cycle pyrazole.
Unicité: Morpholine, 4-(2-((5-phényl-1H-pyrazol-3-yl)oxy)éthyl)- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La combinaison des cycles morpholine et pyrazole permet une réactivité chimique polyvalente et des applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
86871-48-9 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17) |
Clé InChI |
ADXFHPJOLYKRJV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



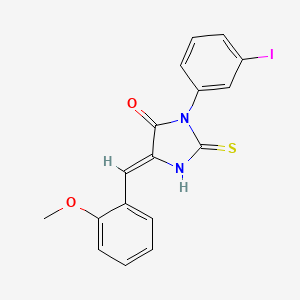
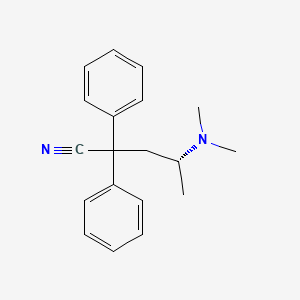


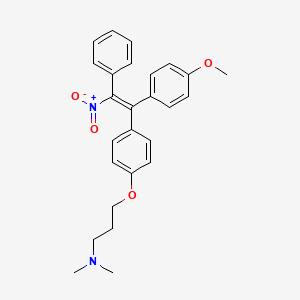
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)




